Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1773507-49-5
VCID: VC11691234
InChI: InChI=1S/C9H10IN3O3/c1-2-16-9(15)5-6-8(14)11-3-4-13(6)12-7(5)10/h2-4H2,1H3,(H,11,14)
SMILES: CCOC(=O)C1=C2C(=O)NCCN2N=C1I
Molecular Formula: C9H10IN3O3
Molecular Weight: 335.10 g/mol

Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate

CAS No.: 1773507-49-5

VCID: VC11691234

Molecular Formula: C9H10IN3O3

Molecular Weight: 335.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate - 1773507-49-5

Description

Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound with a molecular formula of C9H10IN3O3 and a molecular weight of 335.10 g/mol . This compound is characterized by its unique structure, which includes an ethyl ester group, an iodine atom, and a pyrazolo[1,5-a]pyrazine core. Its synthesis typically involves the cyclization of suitable precursors followed by iodination and esterification steps.

Synthesis and Preparation

The synthesis of Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate involves several key steps:

  • Cyclization: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

  • Iodination: Following cyclization, the compound undergoes iodination to introduce the iodine atom.

  • Esterification: The final step involves esterification to form the ethyl ester group.

Industrial production may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated synthesis platforms to enhance efficiency and purity.

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds that may exhibit biological activity. Its unique structure allows for modifications that can lead to new drug candidates.

Enzyme Inhibition Studies

Ethyl 2-iodo derivatives are used in studies of enzyme inhibition and protein-ligand interactions. The iodine atom enhances the compound's ability to form halogen bonds with target proteins, potentially increasing binding affinity and specificity.

Material Science

The compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique electronic structure allows for potential applications in organic electronics and photonic devices.

Chemical Reactivity

Ethyl 2-iodo-4-oxo derivatives can undergo various reactions:

  • Oxidation: Can yield oxo derivatives using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can produce hydroxy or amino derivatives.

  • Substitution Reactions: The iodine atom can be substituted with other nucleophiles (e.g., amines or thiols).

Biological Activity

The biological activity of Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is primarily attributed to its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrazine core facilitate binding to target proteins or enzymes, modulating their activity.

Antiviral Activity

Derivatives of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines have shown significant antiviral properties, particularly in inhibiting HIV-1 integrase catalytic activity.

Comparison with Similar Compounds

Similar compounds include Ethyl 2-bromo-, Ethyl 2-chloro-, and Ethyl 2-fluoro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate. The presence of the iodine atom in Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate uniquely influences its reactivity and binding properties.

Data Table

PropertyValue
CAS Number1773507-49-5
Molecular FormulaC9H10IN3O3
Molecular Weight335.10 g/mol
Purity≥95%
Synthesis MethodCyclization, Iodination, Esterification
CAS No. 1773507-49-5
Product Name Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Molecular Formula C9H10IN3O3
Molecular Weight 335.10 g/mol
IUPAC Name ethyl 2-iodo-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylate
Standard InChI InChI=1S/C9H10IN3O3/c1-2-16-9(15)5-6-8(14)11-3-4-13(6)12-7(5)10/h2-4H2,1H3,(H,11,14)
Standard InChIKey QIDBOCFZLTXURZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C(=O)NCCN2N=C1I
Canonical SMILES CCOC(=O)C1=C2C(=O)NCCN2N=C1I
PubChem Compound 118061150
Last Modified Nov 23 2023

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